molecular formula C11H13N5 B14395551 4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]aniline CAS No. 88314-19-6

4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]aniline

Katalognummer: B14395551
CAS-Nummer: 88314-19-6
Molekulargewicht: 215.25 g/mol
InChI-Schlüssel: CISIKLQPHXYHFN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]aniline typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . One common method includes the reaction of 3,5-dimethyl-4H-pyrazole-4-carbaldehyde with hydrazinyl aniline under reflux conditions in ethanol, often in the presence of a catalytic amount of glacial acetic acid . The reaction is monitored by thin-layer chromatography (TLC) and the product is purified by recrystallization from ethanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.

Major Products Formed

    Oxidation: Corresponding oxides or hydroxyl derivatives.

    Reduction: Reduced forms of the compound, such as hydrazine derivatives.

    Substitution: Alkylated or acylated derivatives of the compound.

Wirkmechanismus

The mechanism of action of 4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]aniline is unique due to its specific combination of the pyrazole ring, hydrazinyl, and aniline groups.

Eigenschaften

CAS-Nummer

88314-19-6

Molekularformel

C11H13N5

Molekulargewicht

215.25 g/mol

IUPAC-Name

4-[(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]aniline

InChI

InChI=1S/C11H13N5/c1-7-11(8(2)14-13-7)16-15-10-5-3-9(12)4-6-10/h3-6H,12H2,1-2H3,(H,13,14)

InChI-Schlüssel

CISIKLQPHXYHFN-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=NN1)C)N=NC2=CC=C(C=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.